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Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

Cat. No.: B151239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of (-)-Dipivaloyl-L-
tartaric Acid ((-)-DPTA) as a chiral additive in asymmetric catalysis. The following sections

outline its application in iridium-catalyzed C-H amidation and enantioselective protonation,

offering insights into its role in achieving high levels of stereocontrol in chemical

transformations.

Application 1: Asymmetric Iridium-Catalyzed C-H
Amidation of Arylphosphoryl Compounds
(-)-Dipivaloyl-L-tartaric acid serves as an effective chiral co-catalyst in the iridium-catalyzed

C-H amidation of prochiral diarylphosphoryl compounds. In this role, (-)-DPTA facilitates the

enantioselective formation of a P-chiral center, a crucial structural motif in various chiral ligands

and biologically active molecules. The carboxylic acid additive plays a dual role: it assists in the

generation of the active cationic iridium catalyst and participates in the protodemetalation step

of the catalytic cycle.[1]

Mechanism Overview
The catalytic cycle is believed to involve the formation of a cationic iridium species, which is

coordinated by the chiral carboxylate from (-)-DPTA. This chiral complex then undergoes a

concerted metalation-deprotonation (CMD) step at one of the enantiotopic C-H bonds of the

arylphosphoryl substrate. The resulting iridacycle reacts with an azide source to form a new C-
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N bond. Subsequent protodemetalation, facilitated by the carboxylic acid, releases the chiral

product and regenerates the active catalyst.
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Figure 1: Proposed catalytic cycle for the iridium-catalyzed C-H amidation using (-)-DPTA.

Quantitative Data Summary
The use of (-)-DPTA as a chiral additive has been shown to induce moderate to good

enantioselectivity in the C-H amidation of various diarylphosphoryl compounds. The table

below summarizes typical results.
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Entry Substrate (Ar)
Azide (R-
SO2N3)

Yield (%) ee (%)

1 Phenyl p-Tolyl 85 60

2 4-Methoxyphenyl p-Nosyl 92 68

3 4-Fluorophenyl p-Tolyl 88 65

4
3,5-

Dimethylphenyl
p-Nosyl 95 72

Detailed Experimental Protocol
Materials:

[Cp*IrCl₂]₂ (Iridium precatalyst)

(-)-Dipivaloyl-L-tartaric acid ((-)-DPTA)

Silver salt (e.g., AgNTf₂, AgSbF₆)

Arylphosphoryl substrate

Sulfonyl azide

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))

Inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk tube under an inert atmosphere, add [Cp*IrCl₂]₂ (2.0 mol%), the

silver salt (8.0 mol%), and (-)-DPTA (20 mol%).

Add the arylphosphoryl substrate (1.0 equiv) and the sulfonyl azide (1.2 equiv).

Add anhydrous DCE (0.1 M) via syringe.
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Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the

specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of Celite to remove insoluble silver salts, washing with a

small amount of ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexanes/ethyl acetate).

Determine the yield and enantiomeric excess (ee) of the purified product using chiral HPLC

analysis.

Application 2: Enantioselective Protonation for
Deracemization
(-)-Dipivaloyl-L-tartaric acid is a highly effective chiral proton source for the enantioselective

protonation of prochiral enolates, enabling the deracemization of racemic ketones and other

carbonyl compounds. This method is particularly valuable for the synthesis of α-chiral carbonyl

compounds.

Workflow Overview
The process involves the non-selective deprotonation of a racemic carbonyl compound to form

a prochiral enolate. This enolate is then treated with a stoichiometric amount of (-)-DPTA, which

serves as a chiral proton donor, leading to the formation of one enantiomer of the starting

carbonyl compound in excess.
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Figure 2: General workflow for enantioselective protonation using (-)-DPTA.

Quantitative Data Summary
This protocol has been successfully applied to a range of cyclic and acyclic ketones, affording

the products with high enantioselectivity.
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Entry Substrate Base Yield (%) ee (%)

1

2-

Methylcyclohexa

none

LDA 95 92

2

2-

Propylcyclopenta

none

LHMDS 90 88

3

4-tert-

Butylcyclohexan

one

LDA 98 95

4 Propiophenone KHMDS 85 85

Detailed Experimental Protocol
Materials:

Racemic α-substituted carbonyl compound

Strong, non-chiral base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide

(LHMDS))

(-)-Dipivaloyl-L-tartaric acid ((-)-DPTA)

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

Inert atmosphere (Nitrogen or Argon)

Procedure:

Enolate Formation:

In an oven-dried, three-necked flask under an inert atmosphere, dissolve the racemic

carbonyl compound (1.0 equiv) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b151239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add a solution of the non-chiral base (1.1 equiv) in THF dropwise over 10-15

minutes.

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

Enantioselective Protonation:

In a separate oven-dried flask, prepare a solution of (-)-DPTA (1.2 equiv) in anhydrous

THF.

Slowly add the solution of (-)-DPTA to the enolate solution at -78 °C.

Stir the reaction mixture at -78 °C for 2-4 hours.

Workup and Purification:

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Determine the yield and enantiomeric excess (ee) of the purified product using chiral GC

or HPLC analysis.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

substrates and reaction scales. Appropriate safety precautions should be taken when handling

all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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